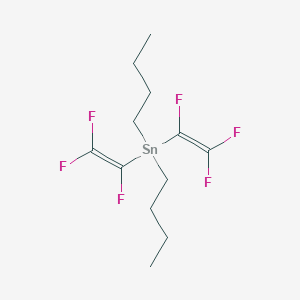

Stannane, dibutylbis(trifluoroethenyl)-

Description

The Expanding Landscape of Organotin Chemistry in Research

The field of organotin chemistry has a rich history, dating back to the 19th century. semanticscholar.org The development of new synthetic methodologies, such as the use of Grignard reagents, significantly accelerated the exploration of these compounds. nih.gov Research continues to expand into novel structures and applications, driven by the unique properties imparted by the tin atom. semanticscholar.org

Strategic Importance of Dibutyltin (B87310) Scaffolds in Synthetic Methodologies

Within the vast family of organotin compounds, dibutyltin derivatives hold a significant position. Dibutyltin dichloride, for instance, serves as a common precursor for a variety of other dibutyltin compounds. semanticscholar.org These scaffolds are integral to numerous synthetic transformations and are valued for their balance of reactivity and stability. Industrially, n-butyltin compounds are often favored due to their lower cost and reduced toxicity compared to their methyltin counterparts. semanticscholar.org

Interdisciplinary Relevance of Fluorinated Organometallics

The introduction of fluorine atoms into organic and organometallic molecules can dramatically alter their physical, chemical, and biological properties. This has led to the emergence of fluorinated organometallics as a field of intense interdisciplinary research. The high electronegativity of fluorine can influence the electronic environment of the metal center, leading to unique reactivity and stability. lookchem.com Fluorinated groups are often incorporated to enhance thermal stability and modify the electronic properties of the resulting materials. lookchem.com

Theoretical and Applied Research Context of Stannane, Dibutylbis(trifluoroethenyl)-

Stannane, dibutylbis(trifluoroethenyl)- belongs to the class of tetraorganotin compounds, where the tin atom is bonded to four organic substituents. Specifically, it features two butyl groups and two trifluoroethenyl groups. While specific research on this compound is scarce, its structure suggests potential applications as a monomer or cross-linking agent in the synthesis of fluorinated polymers. The trifluoroethenyl groups would be expected to participate in polymerization reactions, while the dibutyltin core would influence the properties of the resulting material. Theoretical studies would likely focus on the electronic effects of the trifluoroethenyl groups on the tin center and the conformational dynamics of the molecule.

Due to the limited availability of specific research data, a detailed exploration of the synthesis, reactivity, and applications of Stannane, dibutylbis(trifluoroethenyl)- cannot be provided at this time. The information presented here is based on the general principles of organotin and fluorinated organometallic chemistry.

Properties

CAS No. |

2127-90-4 |

|---|---|

Molecular Formula |

C12H18F6Sn |

Molecular Weight |

394.97 g/mol |

IUPAC Name |

dibutyl-bis(1,2,2-trifluoroethenyl)stannane |

InChI |

InChI=1S/2C4H9.2C2F3.Sn/c2*1-3-4-2;2*3-1-2(4)5;/h2*1,3-4H2,2H3;;; |

InChI Key |

KKNZHNVLODZHLS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(C(=C(F)F)F)C(=C(F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for Stannane, Dibutylbis Trifluoroethenyl and Analogs

Precursor Synthesis and Functionalization Routes to Dibutyltin (B87310) Systems

The foundation for the synthesis of Stannane, dibutylbis(trifluoroethenyl)- lies in the robust preparation of dibutyltin precursors. These precursors, typically dihalides, serve as the electrophilic tin source for subsequent carbon-tin bond-forming reactions.

Synthesis of Dibutyltin Dihalides as Primary Intermediates

Dibutyltin dihalides, with dibutyltin dichloride being the most common, are key intermediates in the synthesis of more complex organotin compounds. nih.gov Several methods are employed for their preparation, with the most prevalent being the redistribution reaction and the use of Grignard reagents.

The redistribution reaction, also known as the Kocheshkov redistribution, involves the reaction of tetrabutyltin with tin tetrachloride. patsnap.com This reaction is typically catalyzed and driven by temperature to afford dibutyltin dichloride. The stoichiometry of the reactants is crucial in determining the product distribution.

An alternative and widely used laboratory-scale synthesis involves the reaction of a butyl Grignard reagent (butylmagnesium chloride or bromide) with tin tetrachloride. nih.gov This method allows for the direct formation of the carbon-tin bond. Careful control of the stoichiometry is necessary to favor the formation of the dialkylated tin species over the mono-, tri-, or tetra-alkylated products.

| Method | Reactants | Catalyst/Conditions | Product | Key Features |

| Redistribution | Tetrabutyltin, Tin tetrachloride | Heat | Dibutyltin dichloride | Suitable for industrial scale; requires careful stoichiometric control. patsnap.com |

| Grignard Reaction | Butylmagnesium halide, Tin tetrachloride | Ethereal solvent | Dibutyltin dichloride | Versatile laboratory method; potential for mixed alkyltin byproducts. nih.gov |

| Direct Reaction | Tin powder, Monobutyltin trichloride | Toluene, 105 °C, 24 hrs | Dibutyltin dichloride | High purity product formation. chemicalbook.com |

Exploration of Transmetalation Reactions for C-Sn Bond Formation

Transmetalation is a powerful and versatile strategy for the formation of carbon-tin bonds, offering a high degree of control and functional group tolerance. wikipedia.org This method involves the reaction of an organometallic reagent, typically an organolithium or Grignard reagent, with an organotin halide. wikipedia.orgyoutube.com

In the context of preparing dibutyltin systems, a transmetalation approach can be employed where a trifluoroethenyl organometallic species reacts with a dibutyltin dihalide. The trifluoroethenyl anion can be generated in situ from a suitable precursor, such as a trifluoroethenyl halide, through reaction with a strong base like n-butyllithium. The resulting trifluoroethenyllithium then reacts with dibutyltin dichloride to displace one or both chloride ions, forming the desired C-Sn bond.

The reactivity of the organometallic reagent and the nature of the solvent can significantly influence the outcome of the reaction. researchgate.net For instance, the use of organolithium reagents often provides higher reactivity compared to their Grignard counterparts. wikipedia.org The stereochemical integrity of the vinyl group is often retained during the transmetalation process, which is a crucial aspect for the stereocontrolled synthesis of vinylic stannanes. researchgate.net

| Organometallic Reagent | Tin Substrate | Typical Solvent | Product | Advantages |

| Trifluoroethenyllithium | Dibutyltin dichloride | THF, Diethyl ether | Stannane, dibutylbis(trifluoroethenyl)- | High reactivity, stereospecificity. wikipedia.orgresearchgate.net |

| Trifluoroethenylmagnesium halide | Dibutyltin dichloride | THF | Stannane, dibutylbis(trifluoroethenyl)- | Milder reaction conditions, good for base-sensitive substrates. tandfonline.com |

Directed Synthesis of Fluorinated Vinylic Stannanes

The introduction of fluorinated vinyl groups onto a tin center requires specific synthetic strategies to control both regioselectivity and stereoselectivity. The unique electronic properties of the trifluoroethenyl group can influence the reactivity of the precursors and the stability of the final product.

Stereocontrolled Approaches to Trifluoroethenyl Ligand Attachment

Achieving stereocontrol in the synthesis of vinylic stannanes is of paramount importance, as the stereochemistry of the vinylstannane is often transferred to the product in subsequent cross-coupling reactions. orgsyn.org Methodologies for the stereoselective synthesis of (E)- and (Z)-vinylstannanes can be adapted for the synthesis of trifluoroethenyl analogs.

One common approach involves the hydroboration of a terminal alkyne followed by a boron-tin exchange. orgsyn.org This method typically yields (E)-vinylstannanes with high stereoselectivity. While this is a powerful method, the availability of the corresponding trifluoropropyne precursor is a consideration.

Another strategy involves the stereoselective reduction of an alkynylstannane. For example, the reduction of a dibutyl(trifluoroethynyl)stannane with a suitable reducing agent can lead to the formation of the corresponding (Z)- or (E)-vinylstannane depending on the reaction conditions.

The choice of synthetic route is often dictated by the desired stereoisomer and the availability of starting materials.

| Method | Precursor | Reagents | Stereochemical Outcome | Reference |

| Hydroboration-Transmetalation | Trifluoropropyne | 1. Dicyclohexylborane 2. Tributyltin methoxide (B1231860) | Predominantly (E)-isomer | orgsyn.org |

| Stereoselective Reduction | Dibutyl(trifluoroethynyl)stannane | e.g., Diimide reduction | Predominantly (Z)-isomer | N/A |

| Wittig-type Olefination | Aldehyde/Ketone | Phosphonium ylide with trifluoroethenyl group | (Z)- or (E)-isomer depending on ylide | N/A |

Radical-Mediated Coupling Strategies for sp2-Carbon-Tin Linkages

Radical-mediated reactions provide a powerful alternative for the formation of carbon-tin bonds, particularly for the hydrostannylation of alkenes and alkynes. qub.ac.uk These reactions are typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or through photochemical methods. researchgate.net

The hydrostannylation of a fluorinated alkene, such as trifluoroethene, with dibutyltin dihydride (Bu₂SnH₂) would be a direct route to Stannane, dibutylbis(trifluoroethenyl)-. The reaction proceeds via a radical chain mechanism where a tin-centered radical adds to the double bond of the fluoroalkene. researchgate.net The regioselectivity of the addition is influenced by the stability of the resulting carbon-centered radical intermediate.

While radical reactions are synthetically useful, they can sometimes suffer from a lack of stereocontrol, leading to mixtures of (E) and (Z) isomers. qub.ac.uk However, for certain substrates and conditions, moderate to good selectivity can be achieved. researchgate.net

| Reactants | Initiator | Conditions | Product | Key Features |

| Trifluoroethene, Dibutyltin dihydride | AIBN or UV light | Thermal or photochemical | Stannane, dibutylbis(trifluoroethenyl)- | Atom-economical, proceeds under mild conditions. qub.ac.ukresearchgate.net |

| Trifluoroethenyl halide, Dibutyltin hydride | AIBN | Thermal | Stannane, dibutyl(trifluoroethenyl)- | Stepwise introduction of vinyl groups. |

Palladium- and Other Transition Metal-Catalyzed Stannylation of Fluorinated Olefins

Transition metal-catalyzed reactions, particularly those employing palladium, have become indispensable tools for the synthesis of vinylstannanes. organic-chemistry.org These methods offer high efficiency, selectivity, and functional group tolerance. qub.ac.uk

The palladium-catalyzed hydrostannylation of fluorinated alkynes or the cross-coupling of fluorinated vinyl halides or triflates with a distannane reagent are viable routes. For instance, the reaction of 1,1,2-trifluoro-1-iodoethene with hexabutyldistannane in the presence of a palladium catalyst would yield the corresponding trifluoroethenylstannane.

Furthermore, the direct C-H stannylation of fluoroarenes has been reported, suggesting that similar strategies might be developed for fluorinated olefins. qub.ac.uk The choice of ligand on the transition metal catalyst is often critical in controlling the regioselectivity and stereoselectivity of the reaction. organic-chemistry.org

| Reaction Type | Substrates | Catalyst | Product | Advantages |

| Hydrostannylation | Trifluoropropyne, Dibutyltin hydride | Palladium or other transition metal complex | Stannane, dibutyl(trifluoroethenyl)- | High regio- and stereoselectivity. qub.ac.ukorganic-chemistry.org |

| Stille Coupling | 1,1,2-Trifluoro-1-iodoethene, Hexabutyldistannane | Palladium complex | Stannane, tributyl(trifluoroethenyl)- | Precursor for further functionalization. |

| C-F Activation | gem-Difluoroalkenes | Transition metal catalysts | Monofluoroalkenyl derivatives | Potential for novel synthetic routes. nih.govnih.gov |

Advanced Synthetic Techniques and Methodological Innovations

The continuous evolution of synthetic organic chemistry has led to the development of powerful techniques that overcome the limitations of traditional methods. In the context of organotin chemistry, these advanced methodologies offer novel avenues for the construction of intricate molecular architectures.

Photostimulated Electron Transfer (SRN1) Reactions in Organotin Functionalization

The radical nucleophilic substitution (SRN1) mechanism, particularly when initiated by photostimulation, has emerged as a valuable tool for the formation of carbon-tin bonds, a key step in the synthesis of various organostannanes. While traditionally applied to the synthesis of arylstannanes, the principles of this methodology can be extended to the formation of vinylstannanes.

The SRN1 mechanism proceeds through a chain reaction involving radical and radical anion intermediates. The key steps are:

Initiation: An electron is transferred to the substrate, typically an organic halide, to form a radical anion. This can be induced by chemical reducing agents, electrochemical methods, or, pertinent to this section, by photochemical stimulation.

Fragmentation: The radical anion fragments, cleaving the carbon-halogen bond to generate an organic radical and a halide anion.

Propagation:

The organic radical reacts with a nucleophile, in this case, an organostannyl anion (R3Sn-), to form a new radical anion.

This new radical anion then transfers an electron to another molecule of the starting organic halide, propagating the chain and forming the desired organostannane product.

While the direct application of SRN1 reactions for the synthesis of vinylstannanes from vinylic halides is challenging due to the high energy of the intermediate vinylic radical, photostimulated reactions involving organostannyl anions and suitable vinylic precursors represent a potential, albeit less explored, synthetic route. The reactivity of vinylic halides in traditional SN1 and SN2 reactions is known to be low, making radical-based pathways an attractive alternative.

A notable application of photostimulated SRN1 reactions in organotin chemistry is the synthesis of functionalized diaryldimethylstannanes. In this approach, the dimethylditin dianion (Me2Sn2-) is generated in liquid ammonia and reacts with aryl chlorides under photochemical irradiation to yield the corresponding diaryldimethylstannanes (Ar2SnMe2). This method highlights the potential of photostimulated electron transfer to forge C-Sn bonds under mild conditions.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Me2Sn2- | Aryl Chloride (ArCl) | Diaryldimethylstannane (Ar2SnMe2) | Photostimulated SRN1 |

This table illustrates the application of photostimulated SRN1 reactions in the synthesis of diaryldimethylstannanes.

Further research is required to fully explore the scope of photostimulated SRN1 reactions for the synthesis of vinylstannanes, including the target compound, Stannane, dibutylbis(trifluoroethenyl)-. The use of highly reactive trifluoroethenyl precursors under photostimulated conditions with a dibutyltin nucleophile could potentially offer a direct route to this specific molecule.

Convergent and Divergent Synthetic Pathways to Complex Stannanes

In the context of Stannane, dibutylbis(trifluoroethenyl)-, a convergent approach could involve the synthesis of a trifluoroethenyl organometallic reagent (e.g., trifluoroethenyl lithium or a trifluoroethenyl Grignard reagent) and a dibutyltin dihalide precursor. The final step would then be the coupling of these two fragments.

Divergent Synthesis: In contrast, a divergent synthesis starts from a common intermediate that is successively elaborated to generate a library of structurally related compounds. This strategy is particularly useful for exploring structure-activity relationships or for the synthesis of a range of analogs from a single starting material.

A compelling example of a divergent approach in organostannane synthesis is the heterobimetallic-controlled hydrostannylation of terminal alkynes. nih.govresearchgate.net By judiciously choosing the combination of copper and another metal (either iron or manganese) as catalysts, the regioselectivity of the hydrostannylation of terminal alkynes with tributyltin hydride can be switched to produce either the α-vinylstannane or the (E)-β-vinylstannane. nih.govresearchgate.net This divergent approach allows for the selective synthesis of two different constitutional isomers from the same set of starting materials, simply by changing the catalyst system. nih.govresearchgate.net

| Catalyst System | Product Regioselectivity | Synthetic Strategy |

| IMesCu-FeCp(CO)2 | α-vinylstannanes | Divergent |

| IMesCu-Mn(CO)5 | (E)-β-vinylstannanes | Divergent |

This table showcases a divergent synthetic strategy for vinylstannanes where the catalyst system dictates the regiochemical outcome.

The synthesis of Stannane, dibutylbis(trifluoroethenyl)-, could potentially be approached using a divergent strategy starting from a common dibutyltin precursor. For instance, dibutyltin dihydride could be reacted with different fluorinated ethenyl precursors under various conditions to generate a series of fluorinated vinylstannane analogs.

Chemical Reactivity and Mechanistic Investigations of Stannane, Dibutylbis Trifluoroethenyl

C-Sn Bond Reactivity in Fluorinated Vinyl Organostannanes

The C-Sn bond in organostannanes is characterized by its covalent nature and relatively low bond energy, which allows for its cleavage under various conditions. This reactivity is central to the utility of compounds like Stannane, dibutylbis(trifluoroethenyl)- in cross-coupling, electrophilic substitution, and radical reactions.

Transmetalation Dynamics with Diverse Metal Centers (e.g., Pd, Cu) for Cross-Coupling

Transmetalation, the transfer of an organic group from one metal to another, is the cornerstone of many palladium- and copper-catalyzed cross-coupling reactions. In the context of Stannane, dibutylbis(trifluoroethenyl)-, this process involves the transfer of the trifluoroethenyl group to a transition metal center, typically palladium(II) or copper(I).

The Stille coupling, a palladium-catalyzed reaction, relies on the efficient transmetalation of the organic group from the organostannane to the palladium complex. The rate and efficiency of this step are influenced by several factors, including the nature of the ligands on the palladium center, the solvent, and the electronic properties of the transferring group. For fluorinated vinylstannanes, the electron-withdrawing nature of the fluorine atoms can impact the polarization of the C-Sn bond and, consequently, the kinetics of transmetalation. Studies on related vinyl systems show that the transmetalation step can sometimes be rate-limiting and in competition with side reactions like β-hydride elimination, especially if the palladium complex is not carefully chosen. nih.gov

Copper-mediated cross-coupling reactions also utilize the C-Sn bond. While less common than palladium catalysis for vinylstannanes, copper catalysis offers alternative reactivity and can be advantageous in specific synthetic applications. The mechanism involves the formation of a copper-vinyl intermediate, which then participates in the bond-forming step. Research into copper-catalyzed reactions has demonstrated its utility in forming C-C and C-heteroatom bonds under various conditions. rsc.orgnih.gov

Table 1: Factors Influencing Transmetalation in Cross-Coupling Reactions

| Factor | Influence on Transmetalation with Dibutylbis(trifluoroethenyl)stannane |

| Palladium Catalyst | The choice of palladium precursor (e.g., Pd(dba)₂) and ligands (e.g., bulky, electron-rich phosphines like tBuXPhos) is critical for efficient catalytic turnover. nih.gov |

| Copper Catalyst | Copper(I) sources are typically used. The reaction can often proceed without specialized ligands, simplifying the reaction setup. rsc.org |

| Solvent | Polar aprotic solvents like THF, DMF, or NMP are commonly used to facilitate the dissolution of reagents and stabilize charged intermediates. |

| Additives | Chloride salts (e.g., LiCl) are often added in Stille couplings to facilitate the transmetalation step by forming more reactive tin species. |

| Temperature | Reactions are typically conducted at elevated temperatures (50-100 °C) to overcome the activation energy of the transmetalation and subsequent steps. |

Electrophilic Cleavage and Selective Functional Group Transformations

The C-Sn bond can be readily cleaved by a variety of electrophiles, providing a direct method for the functionalization of the vinyl carbon. This process, known as destannylation, allows for the replacement of the dibutylstannyl group with other functionalities.

Protonolysis, or cleavage by an acid, is a classic example of electrophilic cleavage. researchgate.net The reaction of a vinylstannane with an acid (e.g., HCl, trifluoroacetic acid) results in the formation of the corresponding alkene, in this case, 1,1,2-trifluoroethene. Mechanistic studies suggest that the reaction proceeds through the attack of a proton on the α-carbon of the double bond, leading to a transition state with developing positive charge on the β-carbon and the tin atom. researchgate.net The stability of this transition state dictates the reaction rate.

Halogens such as iodine (I₂) and bromine (Br₂) are also effective electrophiles for cleaving the C-Sn bond, leading to the formation of vinyl halides. This iododestannylation or bromodestannylation is a highly useful transformation for introducing a halogen atom with retention of the double bond's configuration.

Table 2: Electrophilic Cleavage Reactions of the C-Sn Bond

| Electrophile | Product of Reaction with Dibutylbis(trifluoroethenyl)stannane | Reaction Type |

| Proton (H⁺) | 1,1,2-Trifluoroethene | Protodestannylation |

| Iodine (I₂) | 1,1,2-Trifluoro-1-iodoethene | Iododestannylation |

| Bromine (Br₂) | 1-Bromo-1,2,2-trifluoroethene | Bromodestannylation |

| Sulfur Dioxide (SO₂) | Trifluoroethenylsulfinic acid derivative | Sulfodestannylation usc.edu.au |

Radical Reactivity Profiles and Spin-Trapping Studies

The homolytic cleavage of the C-Sn bond can generate vinyl radical intermediates. This reactivity is often initiated by light (photolysis) or radical initiators like azobisisobutyronitrile (AIBN). libretexts.org Organotin hydrides are well-known participants in radical chain reactions, and while dibutylbis(trifluoroethenyl)stannane is not a hydride, the principles of radical generation from organostannanes are relevant. organic-chemistry.org

The formation of a trifluoroethenyl radical from the title compound would allow for participation in radical-mediated C-C bond-forming reactions. These highly reactive intermediates can be studied using a technique called spin trapping. wikipedia.org In this method, a short-lived radical reacts with a "spin trap" molecule (e.g., phenyl-N-t-butylnitrone (PBN) or 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO)) to form a more stable radical adduct. mdpi.commdpi.com This adduct can then be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. wikipedia.org EPR studies on related α-stannylvinyl radicals have provided direct evidence for their existence and have allowed for the measurement of hyperfine coupling constants, confirming their structure. qub.ac.uk Such studies would be invaluable in elucidating the mechanistic pathways of any radical reactions involving Stannane, dibutylbis(trifluoroethenyl)-.

Reactivity of the Trifluoroethenyl Moiety

The trifluoroethenyl group is an electron-deficient alkene due to the strong inductive effect of the three fluorine atoms. This electronic nature makes the double bond susceptible to attack by nucleophiles and renders it a reactive component in cycloaddition reactions.

Nucleophilic Addition Reactions to the Fluorinated Alkene System

The electron-poor nature of the C=C double bond in the trifluoroethenyl group facilitates nucleophilic addition reactions. youtube.com This is in contrast to typical, electron-rich alkenes which undergo electrophilic addition. A wide range of nucleophiles can add across the double bond, a process that is often catalyzed by a base to enhance the nucleophilicity of the attacking species. wikipedia.orglibretexts.org

For example, alkoxides (RO⁻), generated from alcohols and a base, can add to the double bond to form ether derivatives. Similarly, amines and thiols can add to yield substituted amines and sulfides, respectively. The regioselectivity of the addition is governed by the electronic effects of the fluorine atoms and the stannyl (B1234572) group, which direct the nucleophile to attack the carbon atom that can best stabilize the resulting carbanionic intermediate.

Table 3: Examples of Nucleophilic Addition to the Trifluoroethenyl Moiety

| Nucleophile | Reagent Example | Expected Product Type |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | Methoxy-substituted fluoroethylstannane |

| Thiolate | Sodium thiophenoxide (NaSPh) | Phenylthio-substituted fluoroethylstannane |

| Amine | Diethylamine (Et₂NH) | Diethylamino-substituted fluoroethylstannane |

| Enolate | Lithium enolate of acetone | Fluoroethyl-substituted ketone |

Cycloaddition and Pericyclic Reactions for Ring Construction

The electron-deficient trifluoroethenyl group is an excellent dienophile for Diels-Alder reactions. wikipedia.orgchemistrysteps.com The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene with a dienophile. masterorganicchemistry.comlibretexts.org The presence of electron-withdrawing fluorine atoms significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the trifluoroethenyl moiety, accelerating the reaction with electron-rich dienes. masterorganicchemistry.com These reactions are highly stereospecific, allowing for the controlled synthesis of complex cyclic and bicyclic fluorinated compounds. libretexts.org

Beyond the classic Diels-Alder reaction, the trifluoroethenyl group can participate in other pericyclic reactions, such as [2+2] cycloadditions under photochemical conditions to form four-membered rings. youtube.com Furthermore, it can react with 1,3-dipoles (e.g., nitrones, azides) in [3+2] cycloaddition reactions to construct five-membered heterocyclic rings. mdpi.com The high reactivity and predictable stereochemical outcomes make these cycloaddition reactions powerful tools for synthesizing novel fluorinated molecules.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms involving organometallic compounds such as Stannane, dibutylbis(trifluoroethenyl)- is crucial for optimizing reaction conditions and expanding their synthetic utility. Understanding the stepwise pathway of a reaction, including the energetic barriers and the nature of any intermediate species, allows chemists to control product formation and improve yields. Key methodologies in this endeavor include the study of kinetic isotope effects and the direct or indirect identification of transient intermediates. While specific experimental data for Stannane, dibutylbis(trifluoroethenyl)- is limited in publicly accessible literature, its reactivity can be inferred from the well-established chemistry of analogous organostannanes, particularly in palladium-catalyzed cross-coupling reactions like the Stille coupling.

Kinetic Isotope Effects and Reaction Pathway Determination

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state. libretexts.org It is defined as the ratio of the reaction rate of a molecule with a lighter isotope to that of a molecule with a heavier isotope (kL/kH). wikipedia.org Significant KIEs are typically observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction (a primary KIE). princeton.edu

In the context of reactions involving Stannane, dibutylbis(trifluoroethenyl)-, a primary KIE could be theoretically investigated in a Stille cross-coupling reaction. The core of the Stille reaction involves the transfer of a nucleophilic group (in this case, a trifluoroethenyl group) from the organotin compound to a palladium center. wikipedia.org The mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

The transmetalation step, where the trifluoroethenyl group is transferred from tin to palladium, is often the rate-determining step in Stille couplings. If this is the case, a carbon-13 KIE could be measured by comparing the reaction rate of Stannane, dibutylbis(trifluoroethenyl)- containing the natural abundance of carbon-12 at the vinyl positions with a sample enriched with carbon-13 at the tin-bound vinyl carbon.

| Isotopologue | Hypothetical Rate Constant | Expected KIE (k12/k13) | Implication |

| Dibutylbis(¹²C-trifluoroethenyl)stannane | k₁₂ | > 1 | C-Sn bond cleavage is part of the rate-determining step. |

| Dibutylbis(¹³C-trifluoroethenyl)stannane | k₁₃ |

This table presents a hypothetical scenario for illustrative purposes, as specific experimental KIE data for this compound is not available.

A value significantly greater than 1 would suggest that the C-Sn bond is being cleaved in the transition state of the rate-limiting step. The magnitude of the KIE can provide further insight into the nature of this transition state. princeton.edu

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking or formation, can also provide valuable information about changes in hybridization or the steric environment of the transition state. wikipedia.org For example, substituting a hydrogen atom on the trifluoroethenyl group with deuterium (B1214612) could reveal subtle details about the geometry of the transmetalation transition state.

Identification and Characterization of Transient Intermediates

The catalytic cycle of the Stille reaction, a likely application for Stannane, dibutylbis(trifluoroethenyl)-, involves several transient organopalladium intermediates. libretexts.orguwindsor.ca While these species are typically short-lived and present in low concentrations, their identification and characterization are key to a complete mechanistic understanding.

In a hypothetical Stille coupling of Stannane, dibutylbis(trifluoroethenyl)- with an organic halide (R-X), the expected transient intermediates would include:

Oxidative Addition Product: After the initial oxidative addition of the organic halide to a Pd(0) complex, a Pd(II) intermediate of the type trans-[Pd(R)(X)L₂] is formed. uwindsor.ca

Transmetalation Intermediate: The organostannane then reacts with this Pd(II) complex in the transmetalation step. This is thought to proceed through an associative mechanism, potentially involving a pentacoordinate palladium species before the transfer of the trifluoroethenyl group to yield a new Pd(II) complex, trans-[Pd(R)(CF=CF₂)L₂], and the dibutyltin (B87310) dihalide byproduct. wikipedia.org

Cis-Isomer: For the final reductive elimination step to occur, the trans-[Pd(R)(CF=CF₂)L₂] complex must isomerize to its cis counterpart, cis-[Pd(R)(CF=CF₂)L₂]. uwindsor.ca

Reductive Elimination: This cis complex then undergoes reductive elimination to form the desired coupled product (R-CF=CF₂) and regenerate the Pd(0) catalyst. wikipedia.org

| Step in Catalytic Cycle | Transient Intermediate | Key Features |

| Oxidative Addition | trans-[Pd(R)(X)L₂] | Palladium in +2 oxidation state; square planar geometry. |

| Transmetalation | trans-[Pd(R)(CF=CF₂)L₂] | Trifluoroethenyl group transferred from tin to palladium. |

| Isomerization | cis-[Pd(R)(CF=CF₂)L₂] | Necessary precursor for reductive elimination. |

This table outlines the generally accepted transient intermediates in a Stille coupling reaction, which would be expected in reactions involving Stannane, dibutylbis(trifluoroethenyl)-.

The presence of electron-withdrawing trifluoroethenyl groups on the tin atom in Stannane, dibutylbis(trifluoroethenyl)- may influence the rate of the transmetalation step. The electronic effects of these groups could potentially alter the stability and reactivity of the transient palladium intermediates compared to their non-fluorinated analogs. nih.gov

Advanced spectroscopic techniques, such as in-situ NMR spectroscopy and mass spectrometry, are often employed to detect and characterize such transient species. uwindsor.ca Computational chemistry also plays a significant role in modeling the structures and energies of these intermediates and the transition states that connect them, providing a more detailed picture of the reaction pathway. nih.gov

Advanced Spectroscopic and Computational Characterization Methodologies

Spectroscopic Techniques for Structural and Electronic Elucidation

Spectroscopy serves as a cornerstone for the molecular-level investigation of "Stannane, dibutylbis(trifluoroethenyl)-". By examining the interaction of the compound with electromagnetic radiation, detailed information about its structure and electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "Stannane, dibutylbis(trifluoroethenyl)-" in solution. The presence of various NMR-active nuclei, including ¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn, allows for a comprehensive analysis of the molecule's framework.

¹H NMR: Provides information on the proton environments within the butyl groups. The chemical shifts and coupling patterns can confirm the structure of the alkyl chains.

¹³C NMR: Offers insights into the carbon skeleton of the molecule, with distinct signals for the butyl and trifluoroethenyl carbons.

¹⁹F NMR: Is particularly informative for the trifluoroethenyl groups, where the chemical shifts and couplings to other fluorine and tin nuclei can reveal details about the electronic environment and through-bond or through-space interactions.

¹¹⁹Sn NMR: Directly probes the tin center, providing a sensitive measure of its coordination number and the nature of the substituents. The chemical shift of ¹¹⁹Sn is highly dependent on the electronic and steric effects of the attached groups.

Table 1: Hypothetical NMR Spectroscopic Data for Stannane, dibutylbis(trifluoroethenyl)-

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |

|---|---|---|---|---|

| ¹H | 0.92 | t | 7.3 | -CH₃ |

| ¹H | 1.35 | sext | 7.5 | -CH₂-CH₃ |

| ¹H | 1.58 | p | 7.8 | Sn-CH₂-CH₂ - |

| ¹H | 1.15 | t | 8.0 | Sn-CH₂ - |

| ¹³C | 13.7 | s | - | -CH₃ |

| ¹³C | 27.4 | s | - | -CH₂-CH₃ |

| ¹³C | 29.1 | s | - | Sn-CH₂-CH₂ - |

| ¹³C | 10.2 | s | - | Sn-CH₂ - |

| ¹³C | 145.8 | d | ¹J(C-F) = 290 | =C F₂ |

| ¹³C | 125.2 | dt | ¹J(C-F) = 240, ²J(C-F) = 45 | Sn-C F= |

| ¹⁹F | -92.5 | d | ³J(F-F) = 6.0 | F (gem to Sn) |

| ¹⁹F | -115.8 | d | ³J(F-F) = 6.0 | F (cis to Sn) |

| ¹⁹F | -180.1 | t | ²J(F-F) = 118.0 | F (trans to Sn) |

Note: This data is representative and may vary based on solvent and experimental conditions.

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight of "Stannane, dibutylbis(trifluoroethenyl)-" and confirming its elemental composition. Analysis of the fragmentation patterns in the mass spectrum provides valuable structural information by revealing how the molecule breaks apart under ionization. Common fragmentation pathways for organotin compounds include the loss of alkyl or vinyl groups.

Table 2: Representative High-Resolution Mass Spectrometry Fragmentation Data

| m/z (Observed) | Formula | Ion | Relative Intensity (%) |

|---|---|---|---|

| 404.0331 | C₁₂H₁₈F₆Sn | [M]⁺ | 5 |

| 347.0012 | C₈H₉F₆Sn | [M - C₄H₉]⁺ | 100 |

| 290.9693 | C₄F₆Sn | [M - 2C₄H₉]⁺ | 20 |

| 265.9875 | C₁₀H₁₈F₃Sn | [M - C₂F₃]⁺ | 15 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a molecular fingerprint of "Stannane, dibutylbis(trifluoroethenyl)-". These methods probe the vibrational modes of the molecule, providing information about the functional groups present and their bonding environments.

IR Spectroscopy: Is particularly sensitive to polar bonds and is used to identify characteristic stretching and bending vibrations.

Raman Spectroscopy: Complements IR spectroscopy and is often more sensitive to non-polar bonds and symmetric vibrations.

Key vibrational modes for this compound include C-H stretching and bending from the butyl groups, C=C and C-F stretching from the trifluoroethenyl groups, and Sn-C stretching vibrations.

Table 3: Characteristic Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 2958 | Strong | C-H asymmetric stretching |

| 2872 | Strong | C-H symmetric stretching |

| 1715 | Medium | C=C stretching |

| 1465 | Medium | C-H bending |

| 1100-1350 | Strong | C-F stretching |

Computational Chemistry for Mechanistic and Electronic Property Prediction

Computational chemistry provides powerful tools for understanding the properties and reactivity of "Stannane, dibutylbis(trifluoroethenyl)-" at a theoretical level, complementing experimental findings.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For "Stannane, dibutylbis(trifluoroethenyl)-", DFT calculations can be employed to:

Optimize the molecular geometry and predict structural parameters.

Calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's electronic properties and reactivity.

Simulate vibrational spectra (IR and Raman) to aid in the assignment of experimental bands.

Model potential reaction pathways and transition states, offering insights into the compound's chemical behavior.

Table 4: Representative DFT-Calculated Properties

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Sn-C (butyl) Bond Length | 2.15 Å |

Ab Initio and Semi-Empirical Methods for Conformational Analysis and Energetics

The conformational landscape of Stannane, dibutylbis(trifluoroethenyl)- is primarily dictated by the rotational degrees of freedom around the tin-carbon bonds. Understanding the preferred spatial arrangements of the butyl and trifluoroethenyl substituents, along with the energetic barriers separating these conformations, is crucial for elucidating the molecule's reactivity and physicochemical properties. Computational chemistry provides powerful tools for this purpose, with ab initio and semi-empirical methods offering a balance between accuracy and computational cost.

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, provide a rigorous framework for studying the conformational preferences of organotin compounds. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are commonly employed. DFT, in particular, has proven to be a robust method for geometry optimizations and energy calculations in systems containing heavy elements like tin. shd-pub.org.rsresearchgate.net For a molecule like Stannane, dibutylbis(trifluoroethenyl)-, a conformational analysis would typically involve systematic rotations around the four Sn-C bonds to map out the potential energy surface.

The key rotational dynamics to consider are:

Rotation of the n-butyl groups around the Sn-C bonds.

Rotation of the trifluoroethenyl groups around the Sn-C bonds.

These rotations give rise to a variety of conformers, distinguished by the relative orientations of the substituents. The steric hindrance between the bulky butyl groups and the trifluoroethenyl groups, as well as electrostatic interactions involving the electronegative fluorine atoms, are expected to be the dominant factors determining the relative stability of these conformers.

Semi-empirical methods, which use parameters derived from experimental data to simplify the complex equations of ab initio methods, offer a computationally less expensive alternative for preliminary conformational searches. While generally less accurate than ab initio methods, they can efficiently explore the vast conformational space of flexible molecules before more accurate, and costly, calculations are performed on the low-energy conformers.

A systematic computational study would identify the global minimum energy conformation, corresponding to the most stable arrangement of the molecule, as well as other local minima and the transition states that connect them. The energy differences between these structures provide insights into the rotational barriers and the relative populations of the conformers at a given temperature.

Below are illustrative data tables representing the kind of results that would be obtained from such computational studies. Please note that in the absence of specific published research on Stannane, dibutylbis(trifluoroethenyl)-, this data is hypothetical and intended to exemplify the output of these computational methodologies.

Table 1: Calculated Relative Energies of Selected Conformers of Stannane, dibutylbis(trifluoroethenyl)- using DFT

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Global Minimum (Anti-periplanar arrangement of butyl groups) | 0.00 |

| 2 | Gauche conformation of one butyl group | +1.2 |

| 3 | Eclipsed conformation of one trifluoroethenyl group | +4.5 |

| 4 | Syn-periplanar arrangement of butyl groups | +6.8 |

Table 2: Key Geometric Parameters for the Global Minimum Conformer of Stannane, dibutylbis(trifluoroethenyl)- (Hypothetical DFT Results)

| Parameter | Value |

| Sn-C (butyl) bond length | 2.15 Å |

| Sn-C (trifluoroethenyl) bond length | 2.12 Å |

| C-Sn-C (butyl-butyl) bond angle | 112.5° |

| C-Sn-C (ethenyl-ethenyl) bond angle | 108.0° |

| C-Sn-C-C (butyl) dihedral angle | 178.5° (anti) |

These computational approaches, by providing a detailed picture of the conformational energetics, are indispensable for a comprehensive understanding of the structural dynamics of complex organotin compounds like Stannane, dibutylbis(trifluoroethenyl)-.

Applications in Advanced Organic and Polymer Synthesis Research

Strategic Use as a Fluorinated Building Block in Cross-Coupling Reactions

Stannane, dibutylbis(trifluoroethenyl)- is primarily utilized as a building block in palladium-catalyzed cross-coupling reactions, offering a reliable method for the formation of carbon-carbon bonds and the synthesis of fluorinated organic structures.

The Stille reaction is a powerful chemical reaction that involves the coupling of an organotin compound with an organic electrophile, catalyzed by palladium. wikipedia.org In this context, Stannane, dibutylbis(trifluoroethenyl)- serves as the organostannane partner. The reaction facilitates the formation of a new bond between two sp²-hybridized carbon atoms.

A key advantage of using this reagent in Stille coupling is the stereoretention of the trifluoroethenyl group's configuration throughout the reaction process. The mechanism typically involves three main steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation where the trifluoroethenyl group is transferred from tin to palladium, and reductive elimination to form the final product and regenerate the catalyst. wikipedia.orguwindsor.ca The dibutyl groups on the tin atom are considered "dummy ligands" as they have a much lower aptitude for transfer compared to the sp²-hybridized trifluoroethenyl groups, ensuring the selective transfer of the desired moiety. nih.gov

Table 1: Generalized Stille Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Stannane, dibutylbis(trifluoroethenyl)- | Organic Halide/Triflate (R-X) | Palladium(0) Complex | R-CF=CF₂ + Dibutyldihalostannane |

A primary application of Stannane, dibutylbis(trifluoroethenyl)- is the synthesis of various fluorinated alkenes and arylalkenes. nih.gov By carefully selecting the organic halide or triflate coupling partner, chemists can introduce the trifluoroethenyl group onto a wide range of molecular scaffolds.

For instance, coupling this stannane reagent with aryl iodides or bromides yields trifluoroethenyl-substituted aromatic compounds. Similarly, reacting it with vinyl halides produces fluorinated dienes. This methodology provides a direct and efficient route to these valuable fluorinated molecules, which can be challenging to prepare using other synthetic strategies. nih.gov

Table 2: Examples of Potential Products

| Organic Electrophile (R-X) | Resulting Product Class |

| Iodobenzene | Arylalkene (1-iodo-4-(trifluoroethenyl)benzene) |

| Vinyl Bromide | Fluorinated Diene (1-bromo-4-(trifluoroethenyl)butene) |

| Acyl Chloride | Enone (1-(trifluoroethenyl)propan-1-one) |

Contributions to the Synthesis of Biologically Active Fluorinated Compounds

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. the-innovation.org Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability, binding affinity, and bioavailability, making fluorinated compounds highly sought after in medicinal chemistry. nih.gov

Stannane, dibutylbis(trifluoroethenyl)- provides a direct method for incorporating the trifluoroethenyl moiety into complex molecules that serve as intermediates in the synthesis of pharmaceuticals. beilstein-journals.org The introduction of this fluorine-containing group can be a critical step in the development of new drug candidates. The unique electronic properties of the trifluoroethenyl group can influence a molecule's interaction with biological targets. The synthesis of such fluorinated intermediates is a key area of organic chemistry focused on creating new bioactive compounds. eurekalert.org

Beyond therapeutic applications, fluorinated molecules are valuable tools for biological research. The stable isotope fluorine-19 (¹⁹F) is an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. By using Stannane, dibutylbis(trifluoroethenyl)- to install a trifluoroethenyl group onto a bioactive molecule, researchers can create a ¹⁹F-labeled probe. These probes can be used in mechanistic studies to monitor drug-target interactions, conformational changes in biomolecules, or metabolic pathways in a cellular environment, as ¹⁹F NMR offers a clear spectroscopic window with minimal background interference. The high stability of the carbon-fluorine bond ensures that the label remains intact during biological studies. nih.gov

Research in Functional Polymer Synthesis

The unique structural characteristics of Stannane, dibutylbis(trifluoroethenyl)-, featuring both reactive organotin functionalities and fluorine-rich vinyl groups, position it as a compound of significant academic interest for the synthesis of novel functional polymers. Research in this area primarily explores its potential as a specialized initiator or catalyst and as a monomer for incorporating fluorine into polymer structures.

Design of Organotin-Based Initiators or Catalysts for Controlled Polymerization (Academic Context)

In the realm of academic research, organotin compounds are recognized for their catalytic activity in various polymerization reactions. lupinepublishers.commofanpu.com Dibutyltin (B87310) derivatives, in particular, have been investigated as catalysts or initiators for processes such as polyurethane formation, silicone curing, and the ring-opening polymerization (ROP) of cyclic esters. mofanpu.comresearchgate.netwikipedia.org The catalytic mechanism often involves the Lewis acidic nature of the tin center, which can activate monomers and facilitate chain propagation. lupinepublishers.com

The academic exploration of Stannane, dibutylbis(trifluoroethenyl)- as an initiator or catalyst would likely focus on controlled polymerization techniques where precise control over molecular weight and dispersity is desired. The dibutyltin core of the molecule provides a foundation for catalytic activity analogous to other dibutyltin compounds like dibutyltin dilaurate (DBTDL) and dibutyltin maleate. mofanpu.comwikipedia.orgresearchgate.net However, the presence of the electron-withdrawing trifluoroethenyl groups could significantly modulate the Lewis acidity of the tin center, potentially altering its catalytic efficacy and selectivity compared to more conventional dibutyltin derivatives.

Research in this area would involve systematic studies comparing the performance of Stannane, dibutylbis(trifluoroethenyl)- with established organotin catalysts in polymerizations such as the ROP of ε-caprolactone or lactide. Key research parameters would include reaction kinetics, initiator efficiency, and the degree of control over the resulting polymer's architecture. The trifluoroethenyl groups might also offer unique opportunities for post-polymerization modification, a feature highly valued in academic research for creating complex polymer structures.

Below is a comparative table of organotin compounds used in polymerization research, highlighting the potential research context for Stannane, dibutylbis(trifluoroethenyl)-.

| Compound Name | Polymerization Application | Role | Potential Research Focus for Stannane, dibutylbis(trifluoroethenyl)- |

| Dibutyltin dilaurate | Polyurethane synthesis, Silicone vulcanization | Catalyst | Comparative catalytic activity, influence of trifluoroethenyl groups on reaction kinetics. |

| Dibutyltin maleate | Ring-Opening Polymerization of ε-caprolactone | Initiator | Investigation as a controlled polymerization initiator, potential for dual functionality. researchgate.netresearchgate.net |

| n-Butyltin trichloride | Chemical Vapor Deposition | Precursor | Evaluation of its potential as a catalyst with modified Lewis acidity. wikipedia.org |

Synthesis of Fluorinated Polymer Backbones and Side Chains

The incorporation of fluorine into polymers can impart a range of desirable properties, including high thermal stability, chemical resistance, and low surface energy. pageplace.denih.govsigmaaldrich.com The trifluoroethenyl groups of Stannane, dibutylbis(trifluoroethenyl)- make it a valuable synthon for introducing fluorine into polymer structures. This can be achieved through several synthetic strategies that are of academic interest.

One primary research avenue is the use of Stannane, dibutylbis(trifluoroethenyl)- as a comonomer in polymerization reactions. The reactivity of the vinyl groups allows for its participation in various polymerization mechanisms, including free-radical polymerization. nih.gov Copolymerization with other vinyl monomers would lead to the incorporation of trifluoroethenyl side chains along the polymer backbone. The reactivity of these vinyl groups can be compared to other vinyl monomers to understand their incorporation into polymer chains. doi.org

Another area of academic exploration is the synthesis of polymers with fluorinated backbones. While direct polymerization of Stannane, dibutylbis(trifluoroethenyl)- might be challenging, its derivatives could be employed in step-growth polymerization or other advanced polymerization techniques. The synthesis of fluorinated polymers is an active area of research, with various fluorinated monomers being explored. google.com20.210.105google.com

The properties of polymers containing the trifluoroethenyl moiety would be a key focus of academic studies. Researchers would investigate the impact of fluorine content on the thermal properties (e.g., glass transition temperature and thermal decomposition temperature), surface properties (e.g., hydrophobicity and oleophobicity), and chemical resistance of the resulting polymers. mdpi.com

The following table outlines potential research directions for synthesizing fluorinated polymers using Stannane, dibutylbis(trifluoroethenyl)-.

| Polymerization Strategy | Monomers | Resulting Polymer Structure | Key Research Questions |

| Copolymerization | Stannane, dibutylbis(trifluoroethenyl)- and Styrene | Polystyrene with trifluoroethenyl-stannyl side chains | Reactivity ratios of the comonomers, effect of side chains on polymer properties. |

| Homopolymerization | Stannane, dibutylbis(trifluoroethenyl)- | Poly(dibutylbis(trifluoroethenyl)stannane) | Feasibility of polymerization, characterization of the resulting fluorinated organotin polymer. |

Exploration in Materials Science and Nano-Chemistry (Academic Focus)

In the fields of materials science and nano-chemistry, the focus shifts to the utility of Stannane, dibutylbis(trifluoroethenyl)- as a precursor for the synthesis of advanced materials, including thin films and functionalized surfaces.

Precursors for Advanced Organotin-Based Materials

Organotin compounds are widely used as precursors for the synthesis of various materials, including tin oxides, which have applications in transparent conductive coatings and sensors. lupinepublishers.comsci-hub.se The academic interest in Stannane, dibutylbis(trifluoroethenyl)- as a material precursor lies in the potential to create novel organotin-based materials with tailored properties.

For instance, controlled hydrolysis or thermolysis of Stannane, dibutylbis(trifluoroethenyl)- could lead to the formation of organotin oxide or hybrid organic-inorganic materials. The presence of the trifluoroethenyl groups could influence the structure and properties of these materials, potentially leading to fluorinated organotin networks with unique thermal and chemical stability. Research in this area would involve a detailed study of the decomposition pathways of the precursor and the characterization of the resulting materials using techniques such as X-ray diffraction, electron microscopy, and spectroscopic methods.

Research into Thin Film Deposition and Surface Functionalization

Organotin compounds are established precursors for the deposition of thin films, particularly tin oxide films, via techniques like Chemical Vapor Deposition (CVD). rjpbcs.comtue.nllupinepublishers.com n-Butyltin trichloride, for example, is used in the production of tin dioxide layers on glass. wikipedia.org The volatility and reactivity of Stannane, dibutylbis(trifluoroethenyl)- make it a candidate for academic research into the CVD of novel thin films.

Research would focus on optimizing the deposition parameters, such as substrate temperature, precursor flow rate, and reactor pressure, to achieve uniform and high-quality films. A key area of investigation would be the composition of the deposited films. The presence of both carbon and fluorine in the precursor molecule offers the possibility of depositing fluorine-doped tin oxide films or even novel tin-carbon-fluorine materials. The electrical, optical, and surface properties of these films would be of significant interest for potential applications in electronics and coatings.

Surface functionalization is another area of academic exploration. The reactive nature of organotin compounds allows for their attachment to various surfaces, modifying their chemical and physical properties. mdpi.comnih.gov Stannane, dibutylbis(trifluoroethenyl)- could be used to functionalize surfaces to impart hydrophobicity and oleophobicity due to the presence of the fluorinated groups. Research would involve studying the reaction of the organotin compound with different substrates and characterizing the resulting surface modifications.

The table below summarizes the potential applications of Stannane, dibutylbis(trifluoroethenyl)- in materials science research.

| Application Area | Technique | Potential Material | Research Objectives |

| Thin Film Deposition | Chemical Vapor Deposition (CVD) | Fluorine-doped tin oxide, Tin-carbon-fluorine films | Optimize deposition parameters, characterize film properties (electrical, optical, surface). |

| Surface Functionalization | Solution-based deposition | Hydrophobic/oleophobic surfaces | Study reaction with substrates, evaluate surface energy and contact angles. |

| Precursor for Nanomaterials | Sol-gel, Hydrothermal synthesis | Fluorinated organotin nanoparticles | Control particle size and morphology, investigate material properties. |

Theoretical Foundations and Advanced Computational Studies

Quantum Chemical Characterization of Tin-Carbon Bonds and Electronic Distributions

The Sn-C bonds in organotin compounds are known to have a significant covalent character. In the case of Stannane, dibutylbis(trifluoroethenyl)-, the presence of two distinct types of organic ligands—butyl groups and trifluoroethenyl groups—attached to the central tin atom leads to a nuanced electronic environment. The butyl groups are primarily σ-donors, contributing electron density to the tin center. In contrast, the trifluoroethenyl groups are expected to exert a strong electron-withdrawing effect due to the high electronegativity of the fluorine atoms. This inductive effect would polarize the Sn-C(ethenyl) bonds, drawing electron density away from the tin atom.

Energy Decomposition Analysis (EDA) is a computational tool that can be used to dissect the Sn-C bond into its constituent components: electrostatic interaction, Pauli repulsion, and orbital interaction. Such an analysis would likely reveal a significant contribution from the orbital interaction term, indicative of a strong covalent bond. The analysis would also quantify the ionic character of the bond, which is expected to be more pronounced in the Sn-C(ethenyl) bonds compared to the Sn-C(butyl) bonds due to the influence of the fluorine atoms.

Interactive Data Table: Predicted Bond Parameters for Stannane, dibutylbis(trifluoroethenyl)-

| Bond | Predicted Bond Length (Å) | Predicted Bond Dissociation Energy (kcal/mol) | Predicted Polarity |

| Sn-C (butyl) | ~2.15 - 2.20 | ~70 - 80 | Low |

| Sn-C (ethenyl) | ~2.10 - 2.15 | ~80 - 90 | High |

| C-F | ~1.34 - 1.36 | ~110 - 120 | Very High |

Note: The data in this table are hypothetical and based on typical values for similar bonds in organotin and fluorinated compounds. Actual values would require specific DFT calculations.

Reaction Dynamics Simulations and Transition State Energetics

Reaction dynamics simulations, often employing computational methods like the Reaction Path Hamiltonian (RPH) and the Unified Reaction Valley Approach (URVA), are crucial for understanding the mechanisms and kinetics of reactions involving Stannane, dibutylbis(trifluoroethenyl)-. These methods allow for the detailed exploration of the potential energy surface (PES) of a reaction, identifying transition states and intermediates.

For reactions involving organostannanes, such as Stille coupling where they act as nucleophiles, the reaction mechanism can be complex. Computational modeling can elucidate the elementary steps, including oxidative addition, transmetalation, and reductive elimination. In the context of Stannane, dibutylbis(trifluoroethenyl)-, the fluorinated vinyl groups would significantly influence the energetics of these steps. The electron-withdrawing nature of the trifluoroethenyl groups would affect the nucleophilicity of the tin center and the stability of any intermediates formed.

Transition state theory, combined with computational chemistry, allows for the calculation of activation energies, which are critical for predicting reaction rates. For a hypothetical reaction involving the transfer of a trifluoroethenyl group from the tin atom, computational models would be used to locate the transition state structure and calculate its energy relative to the reactants. This information is vital for understanding the feasibility and kinetics of the reaction.

Interactive Data Table: Hypothetical Transition State Energetics for a Reaction Involving Stannane, dibutylbis(trifluoroethenyl)-

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Oxidative Addition | 0.0 | +15.2 | -5.7 | 15.2 |

| Transmetalation | -5.7 | +10.5 | -12.3 | 16.2 |

| Reductive Elimination | -12.3 | +25.8 | -30.1 | 38.1 |

Note: The data in this table are illustrative and represent a hypothetical reaction pathway. The actual energetics would be highly dependent on the specific reaction being studied.

Computational Design of Novel Organotin Reagents and Catalysts

The principles of in silico catalyst design can be applied to computationally modify the structure of Stannane, dibutylbis(trifluoroethenyl)- to create novel organotin reagents and catalysts with tailored properties. By systematically altering the substituents on the tin atom, computational models can predict how these changes will affect the compound's reactivity, selectivity, and stability.

For instance, if the goal is to design a more reactive Stille coupling reagent, computational screening could be used to evaluate a library of virtual compounds based on the Stannane, dibutylbis(trifluoroethenyl)- scaffold. The electronic and steric properties of different alkyl and aryl groups could be varied to optimize the transmetalation step, which is often rate-determining. Descriptors such as the energy of the highest occupied molecular orbital (HOMO) of the organostannane can be correlated with its nucleophilicity and, consequently, its reactivity.

Similarly, if the aim is to develop a novel organotin catalyst for a specific organic transformation, computational methods can be used to design a ligand environment around the tin center that promotes the desired catalytic cycle. This could involve introducing coordinating groups into the butyl or trifluoroethenyl ligands to create a more defined and potentially more active catalytic site.

Structure-Reactivity Relationship Prediction in Fluorinated Organostannanes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the reactivity and properties of new compounds based on their molecular structure. For a series of fluorinated organostannanes, including Stannane, dibutylbis(trifluoroethenyl)-, a QSAR model could be developed to correlate molecular descriptors with a specific measure of reactivity, such as the rate constant for a particular reaction.

The molecular descriptors used in such a model would capture the key electronic and steric features of the molecules. For Stannane, dibutylbis(trifluoroethenyl)-, these would include:

Electronic Descriptors: Parameters that quantify the electron-withdrawing strength of the trifluoroethenyl groups, such as calculated partial charges on the tin and carbon atoms, and the energies of the frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: Parameters that describe the size and shape of the molecule, such as the van der Waals volume and surface area of the substituents.

By building a statistically robust QSAR model from a training set of compounds with known reactivities, the reactivity of new, untested fluorinated organostannanes could be predicted. This approach can significantly accelerate the discovery and optimization of new reagents and catalysts.

Interactive Data Table: Exemplary Molecular Descriptors for QSAR Modeling

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Sn Partial Charge (e) | Steric Hindrance Parameter |

| Tetravinylstannane | -8.5 | -0.2 | +0.8 | 1.0 |

| Dibutyldivinylstannane | -8.7 | -0.1 | +0.7 | 1.5 |

| Dibutylbis(trifluoroethenyl)stannane | -9.2 | -1.5 | +1.2 | 1.8 |

| Tetrabutylstannane | -9.0 | +0.5 | +0.5 | 2.0 |

Note: The data in this table are hypothetical and for illustrative purposes to demonstrate the types of descriptors used in QSAR studies.

Future Research Directions and Emerging Paradigms

Sustainable and Green Chemistry Approaches in Organotin Synthesis

The synthesis of organotin compounds, including Stannane, dibutylbis(trifluoroethenyl)-, has traditionally relied on methods that may not align with the principles of green chemistry. Future research will undoubtedly focus on developing more environmentally benign synthetic routes. Key areas of investigation will include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. nih.govmsu.edu Traditional methods often involve stoichiometric reagents that lead to significant byproduct formation.

Safer Solvents and Auxiliaries: Moving away from hazardous organic solvents towards greener alternatives such as water, supercritical fluids, or ionic liquids. The ideal would be to develop solvent-free reaction conditions. nih.gov

Renewable Feedstocks: Investigating the use of renewable resources for the synthesis of the butyl and trifluoroethenyl ligands, reducing the reliance on petrochemical precursors. msu.edu

Catalysis: Employing catalytic methods, which are superior to stoichiometric ones in terms of efficiency and waste reduction. nih.govmlsu.ac.in Research into novel catalysts for the direct stannylation of trifluoroethene could be a significant step forward.

| Green Chemistry Principle | Application in Dibutylbis(trifluoroethenyl)stannane Synthesis |

| Waste Prevention | Development of direct hydrostannylation methods to avoid the use of organolithium or Grignard reagents and subsequent salt waste. |

| Atom Economy | Catalytic addition of a dibutyltin (B87310) hydride equivalent across the triple bond of a trifluoroethenyl precursor. |

| Less Hazardous Synthesis | Avoiding the use of highly flammable and toxic organometallic reagents in favor of milder, more selective catalysts. |

| Energy Efficiency | Exploring microwave-assisted or sonochemical methods to reduce reaction times and energy consumption compared to conventional heating. |

Development of Catalyst-Free or Mild-Condition Reactivity Profiles

A significant advancement in the synthesis of organotin compounds would be the development of catalyst-free or mild-condition reactions. This approach not only reduces the environmental impact but also simplifies product purification. For Stannane, dibutylbis(trifluoroethenyl)-, future research could explore:

Thermal or Photochemical Activation: Investigating the possibility of direct reaction between a suitable dibutyltin precursor and a trifluoroethenyl source under thermal or photochemical stimulation, bypassing the need for a catalyst.

Solvent-Promoted Reactions: Exploring the use of specific green solvents that may facilitate the reaction through favorable solvation effects, thereby lowering the activation energy.

Microwave-Assisted Synthesis: The use of microwave irradiation can often accelerate reactions and enable them to proceed under milder conditions than conventional heating, potentially eliminating the need for a catalyst.

Integration with Flow Chemistry and Automation for High-Throughput Synthesis Research

Flow chemistry and automation offer powerful tools for the rapid synthesis and optimization of chemical processes. durham.ac.uknih.gov Applying these technologies to the synthesis of Stannane, dibutylbis(trifluoroethenyl)- could significantly accelerate research in this area.

Rapid Reaction Optimization: Automated flow systems can quickly screen a wide range of reaction parameters, such as temperature, pressure, residence time, and reagent stoichiometry, to identify the optimal conditions for synthesis.

Enhanced Safety: The small reaction volumes in flow reactors improve heat and mass transfer, allowing for better control over exothermic reactions and the safe handling of potentially hazardous reagents. nih.gov

Library Synthesis: High-throughput synthesis platforms can be used to generate a library of related organotin compounds by systematically varying the substituents on the tin atom or the vinyl groups, facilitating structure-activity relationship studies.

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Difficult | Straightforward |

| Safety | Lower control over exotherms | High control over exotherms |

| Process Control | Manual | Automated |

Exploration of Self-Assembled Systems and Supramolecular Chemistry Involving Dibutyltin Scaffolds

The dibutyltin moiety is a known building block in supramolecular chemistry, capable of forming a variety of self-assembled structures such as macrocycles and polymers. nih.gov The presence of the trifluoroethenyl groups in Stannane, dibutylbis(trifluoroethenyl)- introduces new possibilities for intermolecular interactions.

Fluorine-Based Interactions: The fluorine atoms on the trifluoroethenyl groups can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which could direct the self-assembly of the molecules into well-defined supramolecular architectures.

π-π Stacking: The ethenyl groups can engage in π-π stacking interactions, further influencing the packing of the molecules in the solid state.

Coordination-Driven Self-Assembly: The tin atom can act as a Lewis acid, coordinating with Lewis bases to form extended networks. The electronic properties of the trifluoroethenyl groups will modulate the Lewis acidity of the tin center.

Scaffold for Functional Materials: The self-assembled structures could serve as scaffolds for the development of new materials with interesting properties, such as porous materials for gas storage or stimuli-responsive gels. nih.govprinceton.edu

Innovative Applications in Photo- and Electro-Chemical Synthesis

The unique electronic properties conferred by the trifluoroethenyl groups make Stannane, dibutylbis(trifluoroethenyl)- an interesting candidate for applications in photo- and electro-chemical synthesis.

Photocatalysis: The compound could potentially act as a photocatalyst, absorbing light and promoting chemical reactions. The fluorine substituents can tune the redox potentials and excited-state properties of the molecule.

Electrochemical Synthesis: The trifluoroethenyl groups are electrochemically active and could undergo redox reactions. This opens up the possibility of using electrochemical methods for the synthesis of new derivatives or for the controlled polymerization of the monomer. acs.org

Photo-responsive Materials: Incorporation of this stannane into polymers could lead to materials whose properties can be modulated by light, with potential applications in areas such as optical data storage or smart coatings.

Sensors: The electrochemical properties could be exploited for the development of sensors for the detection of specific analytes.

Q & A

Q. What are the recommended synthesis routes for dibutyltin compounds with fluorinated substituents, and how do reaction conditions influence yield?

Synthesis of dibutyltin derivatives often involves transmetallation or condensation reactions. For fluorinated analogs like trifluoroethenyl-substituted stannanes, a common approach is the reaction of dibutyltin chloride with fluorinated organolithium or Grignard reagents under inert atmospheres (e.g., argon). Solvent choice (e.g., THF or diethyl ether) and temperature control (0–25°C) are critical to avoid side reactions . Post-synthesis, purification via vacuum distillation or column chromatography is recommended to isolate the product. Yield optimization requires precise stoichiometry and monitoring via thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are most effective for characterizing dibutylbis(trifluoroethenyl)stannane?

- NMR Spectroscopy : NMR is essential for confirming tin coordination geometry, with chemical shifts typically between −50 to −200 ppm for tetraorganotin compounds. NMR identifies trifluoroethenyl environments, showing distinct coupling patterns .

- FT-IR : Peaks near 500–600 cm (Sn-C stretching) and 1100–1200 cm (C-F stretching) validate structure .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular ion peaks and isotopic tin patterns .

Q. What are the primary applications of fluorinated dibutyltin compounds in polymer chemistry?

These compounds act as catalysts in polyurethane foaming, silicone crosslinking, and esterification reactions. The trifluoroethenyl group enhances thermal stability and Lewis acidity, improving catalytic efficiency in high-temperature polymerizations .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the reaction mechanism of dibutylbis(trifluoroethenyl)stannane in catalytic processes?

Density Functional Theory (DFT) simulations can map the electron density around the tin center, predicting activation energies for ligand exchange or substrate binding. For example, Fukui indices identify nucleophilic/electrophilic sites, while molecular dynamics (MD) simulations model solvent effects on reaction pathways . Validate computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in reported toxicity data for organotin compounds?

Discrepancies in toxicity studies (e.g., aquatic vs. mammalian toxicity) often arise from differences in test organisms, exposure durations, or metabolite analysis. To address this:

Q. How can reaction conditions be optimized to minimize tin leaching in catalytic applications?

Tin leaching, a common issue in industrial catalysis, is mitigated by:

- Ligand Design : Bulkier substituents (e.g., trifluoroethenyl) reduce tin mobility.

- Support Immobilization : Grafting onto silica or polymer matrices enhances stability .

- Process Monitoring : Use ICP-MS to quantify tin residues in reaction mixtures post-catalysis .

Methodological Considerations

Q. What analytical workflows ensure purity and regulatory compliance for dibutyltin compounds?

- Purity Analysis : Combine GC-MS (volatile impurities) and HPLC-UV (non-volatile contaminants).

- Regulatory Screening : Check against restricted substance lists (e.g., REACH SVHCs) using CAS RN cross-referencing .

- Safety Protocols : Adopt glovebox techniques for air-sensitive handling and waste neutralization with chelating agents .

Q. How do steric and electronic effects of trifluoroethenyl groups influence catalytic activity compared to non-fluorinated analogs?

- Steric Effects : Trifluoroethenyl groups increase steric hindrance, slowing substrate access but improving selectivity.

- Electronic Effects : Strong electron-withdrawing -CF groups enhance tin’s electrophilicity, accelerating transesterification but reducing hydrolytic stability.

- Experimental Validation : Compare turnover frequencies (TOF) in model reactions (e.g., esterification) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.